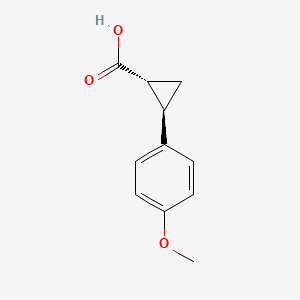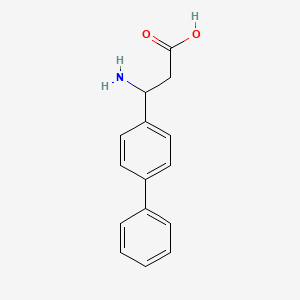
3-氨基-3-联苯-4-基丙酸
描述
3-Amino-3-biphenyl-4-yl-propionic acid is a compound that has been studied for its potential to facilitate the formation of specific secondary structures in peptides, such as β-sheets, when incorporated into peptide sequences. This compound is of interest due to its unique structure, which allows it to participate in hydrogen bonding and potentially stabilize certain peptide conformations .
Synthesis Analysis
The synthesis of related biphenyl-based amino acids has been described in the literature. For instance, 3'-(aminoethyl)-2-biphenylpropionic acid and 2-amino-3'-biphenylcarboxylic acid were synthesized to study their ability to nucleate β-sheet structures in peptides. These compounds were designed to replace the backbone of the i + 1 and i + 2 residues of a β-turn in peptides . Although not the exact compound , these studies provide insight into the synthetic approaches that could be applied to synthesize 3-Amino-3-biphenyl-4-yl-propionic acid.
Molecular Structure Analysis
The molecular structure of biphenyl-based amino acids has been investigated using techniques such as NMR and X-ray crystallography. For example, the X-ray crystal structure of a related compound showed the formation of a 13-membered intramolecular hydrogen-bonded ring, which is significant for understanding the conformational preferences of these types of molecules .
Chemical Reactions Analysis
While the specific chemical reactions of 3-Amino-3-biphenyl-4-yl-propionic acid are not detailed in the provided papers, the literature does discuss the reactivity of similar biphenyl-based amino acids. These compounds are designed to engage in hydrogen bonding, which is crucial for the nucleation of β-sheet structures in peptides . The ability to form intramolecular and intermolecular hydrogen bonds is a key feature that influences the chemical behavior of these amino acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl-based amino acids are influenced by their ability to participate in hydrogen bonding. The presence of aromatic rings and the specific substitution pattern on the biphenyl moiety can affect properties such as solubility and stability. For example, the synthesis of a photocleavable linker based on a similar structure indicates that these compounds can be stable under certain conditions and reactive under others, such as UV irradiation . Additionally, computational studies on related fluorinated biphenyl amino acids provide insights into their vibrational and electronic structures, which are important for understanding their physical properties .
科学研究应用
-
Scientific Field: Synthetic Organic Chemistry
- Application : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . For example, 4-Phenylbenzoyl-propionic acid can be easily prepared via Friedel–Crafts acylation of biphenyl and succinic anhydride in the presence of AlCl3 and dichloromethane .
- Results or Outcomes : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
-
Scientific Field: Medicinal Chemistry
- Application : Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
- Results or Outcomes : The outcomes of these applications are the development of a wide range of drugs with various therapeutic effects .
-
Scientific Field: Proteomics Research
-
Scientific Field: Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
-
Scientific Field: Agriculture
-
Scientific Field: Proteomics Research
-
Scientific Field: Antiviral and Anti-inflammatory Research
-
Scientific Field: Anticancer Research
-
Scientific Field: Antimicrobial Research
安全和危害
3-Amino-3-biphenyl-4-yl-propionic acid is classified as Acute Tox. 4 Oral according to the GHS classification system . It is advised to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound . Personal protective equipment and face protection should be worn .
属性
IUPAC Name |
3-amino-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGTTDEOZUSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451346 | |
| Record name | 3-Amino-3-biphenyl-4-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-biphenyl-4-yl-propionic acid | |
CAS RN |
63974-15-2 | |
| Record name | 3-Amino-3-biphenyl-4-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


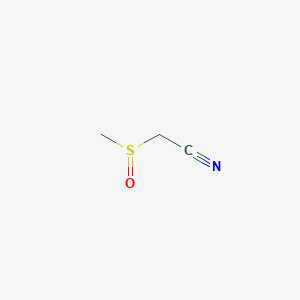

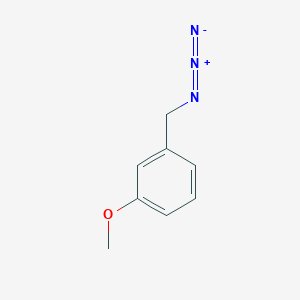

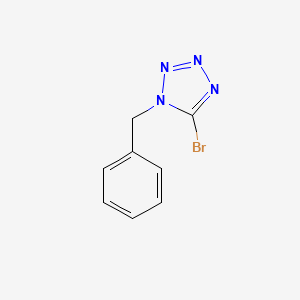
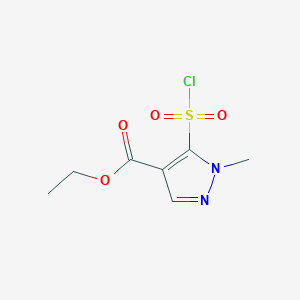
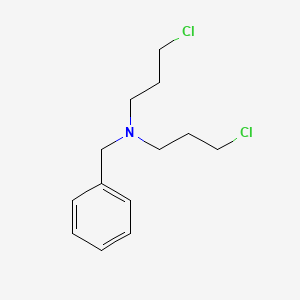


![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
